![molecular formula C20H23NO4 B14276437 Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate CAS No. 131065-88-8](/img/structure/B14276437.png)
Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate typically involves the reaction of 4,4’-[azanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-[azanediylbis(methylene)]dibenzoic acid.
Reduction: Diethyl 4,4’-[azanediylbis(methylene)]dibenzyl alcohol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate involves its interaction with molecular targets through its ester and azanediylbis(methylene) groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-[methylenebis(methylene)]dibenzoate: Similar structure but with a methylene linkage instead of azanediylbis(methylene).
Diethyl 4,4’-[oxybis(methylene)]dibenzoate: Contains an oxybis(methylene) linkage, leading to different reactivity and applications.
Uniqueness
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is unique due to its azanediylbis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
Properties
CAS No. |
131065-88-8 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-[[(4-ethoxycarbonylphenyl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17-9-5-15(6-10-17)13-21-14-16-7-11-18(12-8-16)20(23)25-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |
InChI Key |
ILMRAGWQUHFFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


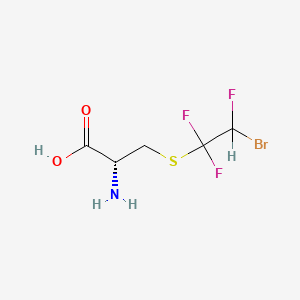
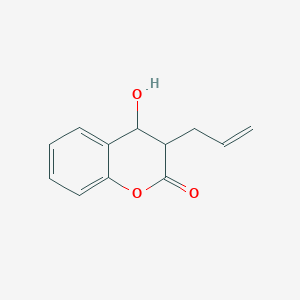
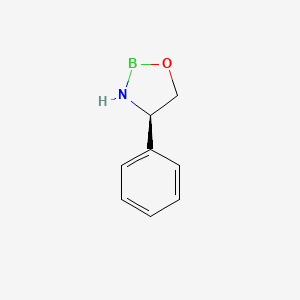
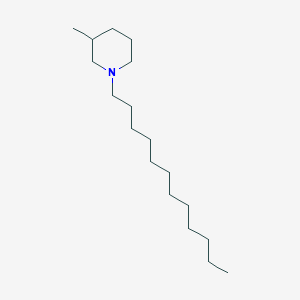
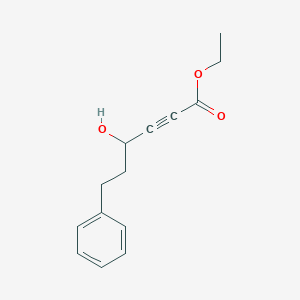
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

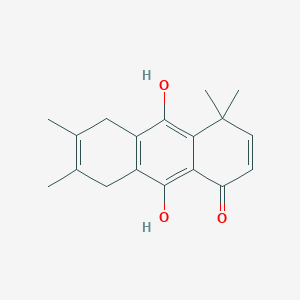
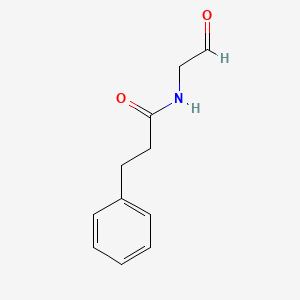
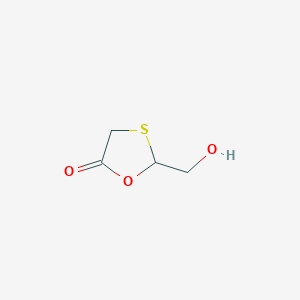
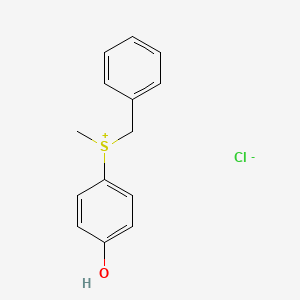
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
